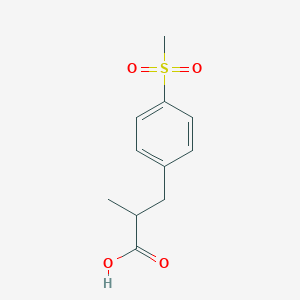

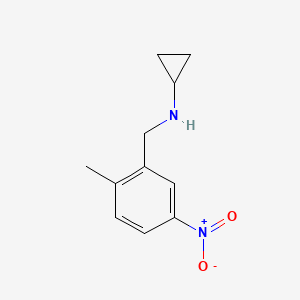

![molecular formula C17H17NO4 B1406231 2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid CAS No. 1571780-69-2](/img/structure/B1406231.png)

2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid

Overview

Description

2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid , also known by its chemical formula C15H14O3 , is a para-substituted phenyl-acetic acid derivative. Its crystals belong to the triclinic crystal system . Molecules of this compound exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .

Physical And Chemical Properties Analysis

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

Research indicates that compounds structurally related to 2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid exhibit significant anti-inflammatory and analgesic effects. For example, vanillic acid, a phenolic compound with a similar benzyloxy group, has been shown to inhibit inflammatory pain by blocking neutrophil recruitment, reducing oxidative stress, and suppressing cytokine production and NFκB activation in various murine models. This suggests that compounds with benzyloxy phenyl groups, like 2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid, could have potential therapeutic applications in managing pain and inflammation (Calixto-Campos et al., 2015).

Neuroprotective Effects

Compounds related to 2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid have been explored for their neuroprotective properties. For instance, a natural quinoline alkaloid synthesized from similar structural components demonstrated significant neuroprotective effects in a Caenorhabditis elegans model of Parkinson's disease. This alkaloid was able to ameliorate dopaminergic neurodegeneration and restore behavioral functions impaired by neurotoxic compounds, indicating potential therapeutic value for neurodegenerative diseases (Lee et al., 2022).

Antinociceptive and Anti-inflammatory Mechanisms

Further research into compounds with similar chemical structures has shown that they can modulate pain through various biological mechanisms. Studies have revealed that such compounds can effectively inhibit nociception (the sensory perception of pain) in animal models by blocking the production of hyperalgesic cytokines and activating certain signaling pathways, suggesting a complex interplay of anti-inflammatory and antinociceptive actions (Mizokami et al., 2012).

Potential for Diuretic and Uricosuric Applications

Some studies have also explored the diuretic and uricosuric potential of compounds structurally related to 2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid. For example, research on 2,3-dihydro-5-acyl-2-benzofurancarboxylic acids, which share a similar aromatic structure, has demonstrated significant diuretic and uricosuric activity in animal models. This suggests potential applications in managing conditions related to fluid retention and uric acid metabolism (Hoffman et al., 1981).

properties

IUPAC Name |

2-[methyl-(4-phenylmethoxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-18(11-16(19)20)17(21)14-7-9-15(10-8-14)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROAXNMERMMNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

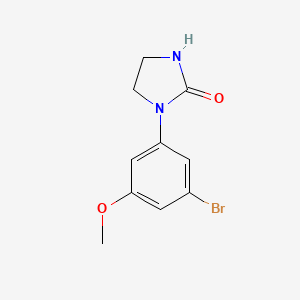

![3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1406154.png)

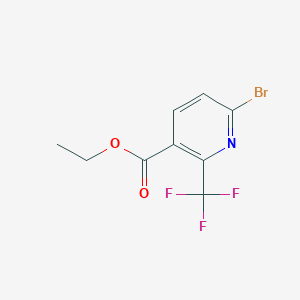

![1,4-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B1406162.png)

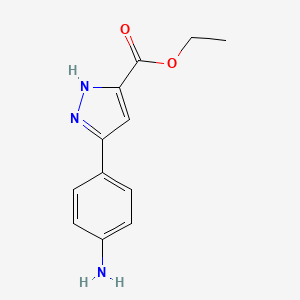

amine](/img/structure/B1406164.png)

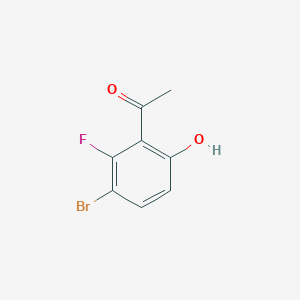

![N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1406165.png)

![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1406166.png)